8-methoxy-2H-chromene-3-carbaldehyde

Übersicht

Beschreibung

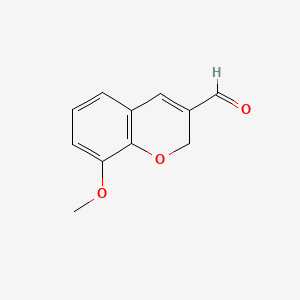

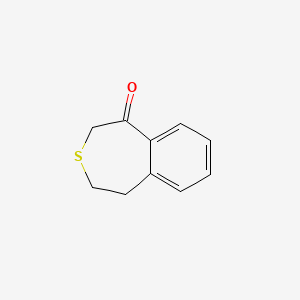

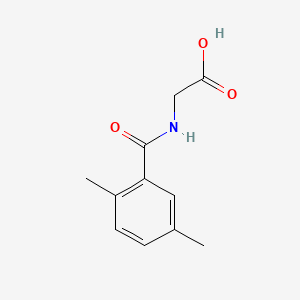

8-Methoxy-2H-chromene-3-carbaldehyde is a chemical compound with the molecular formula C11H10O3 . It is a molecule with a fused dihydro-pyran ring in a half-chair conformation .

Molecular Structure Analysis

The molecular structure of 8-methoxy-2H-chromene-3-carbaldehyde consists of a fused dihydro-pyran ring. The oxygen atom and the methylene carbon atom are positioned on either side of the mean plane formed by the other four atoms .Physical And Chemical Properties Analysis

8-Methoxy-2H-chromene-3-carbaldehyde is a solid at room temperature . It has a molecular weight of 190.20 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Building Block

8-methoxy-2H-chromene-3-carbaldehyde: is a valuable building block in organic synthesis. It can be used to synthesize various heterocyclic compounds that are prevalent in many natural products and pharmaceuticals . The methoxy group and aldehyde functionality allow for diverse chemical reactions, such as nucleophilic addition or condensation, to create complex molecules for further research and development.

Biological Activity Studies

Chromene derivatives are known for their biological activities, and 8-methoxy-2H-chromene-3-carbaldehyde is no exception. It serves as a core structure for the synthesis of compounds that are tested for pharmacological properties, including anti-inflammatory, anticancer, and antioxidant activities . This compound can be modified to enhance its bioactivity and optimize its interaction with biological targets.

Material Science

In material science, 8-methoxy-2H-chromene-3-carbaldehyde can be utilized in the design and synthesis of organic electronic materials. Its conjugated system and ability to form stable radicals make it a candidate for creating organic semiconductors, which are essential for organic light-emitting diodes (OLEDs) and other electronic devices .

Photodynamic Therapy

The chromene moiety is a component in certain photosensitizers used in photodynamic therapy (PDT)8-methoxy-2H-chromene-3-carbaldehyde could be employed to develop new PDT agents that, upon light activation, produce reactive oxygen species to kill cancer cells or microbes .

Chemical Sensors

Due to its fluorescent properties, 8-methoxy-2H-chromene-3-carbaldehyde can be incorporated into chemical sensors. These sensors can detect ions or molecules by a change in fluorescence, making it useful in environmental monitoring and diagnostic assays .

Green Chemistry

The compound’s potential in green chemistry is notable, especially in reactions that occur in aqueous media. It can be part of methodologies that aim to reduce the use of toxic solvents and promote environmentally friendly chemical processes .

Wirkmechanismus

Target of Action

Chromenes, the class of compounds to which it belongs, have been found to exhibit anti-inflammatory and anticancer activities .

Mode of Action

It’s known that the fused dihydro-pyran ring in the molecule is in a half-chair conformation . This structural feature might influence its interaction with its targets.

Biochemical Pathways

Given the biological activities associated with chromenes, it can be inferred that the compound may interact with pathways related to inflammation and cancer .

Result of Action

Based on the known activities of chromenes, it can be inferred that the compound may have anti-inflammatory and anticancer effects .

Eigenschaften

IUPAC Name |

8-methoxy-2H-chromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-13-10-4-2-3-9-5-8(6-12)7-14-11(9)10/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGMCLXPMVMVRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206162 | |

| Record name | 2H-1-Benzopyran-3-carboxaldehyde, 8-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methoxy-2H-chromene-3-carbaldehyde | |

CAS RN |

57543-38-1 | |

| Record name | 2H-1-Benzopyran-3-carboxaldehyde, 8-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-3-carboxaldehyde, 8-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dimethylpyrido[2,3-b]pyrazine](/img/structure/B1617905.png)

![Ethyl 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1617915.png)

![2-[(3,5-Dichloro-2-hydroxybenzylidene)amino]-2-methylpropane-1,3-diol](/img/structure/B1617919.png)

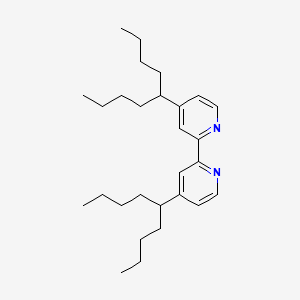

![1H-Indole-7-carboxylic acid, 3-[1-[7-[(hexadecylsulfonyl)amino]-1H-indol-3-yl]-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-](/img/structure/B1617923.png)

![2-[(2-Acetyloxy-3-hexadecoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B1617927.png)